1-吡嗪-2-基-1,4-二氮杂环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

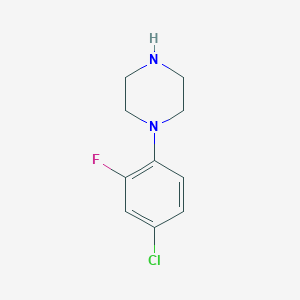

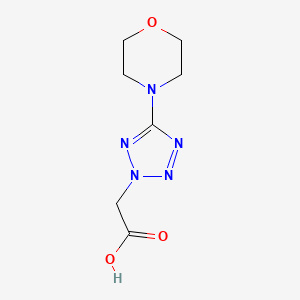

The compound "1-Pyrazin-2-yl-1,4-diazepane" is a heterocyclic molecule that is part of a broader class of compounds known as diazepines. Diazepines are seven-membered heterocyclic compounds containing two nitrogen atoms. They are of significant interest in medicinal chemistry due to their biological and pharmacological properties .

Synthesis Analysis

The synthesis of diazepine derivatives can be achieved through various methods. A pseudo-seven-component condensation reaction has been described for the synthesis of poly-substituted pyrazolyl-1,2-diazepine derivatives, which is a catalyst-free process conducted in ethanol at room temperature . Another approach involves the fusion of a substituted pyranose ring with seven-membered diazepine rings, which allows for the creation of novel tricyclic scaffolds . Additionally, a multicomponent synthesis method has been developed for the efficient creation of pyrrolo[1,4]diazepines, among other heterocycles, using a Yb(OTf)3-catalyzed reaction . A novel strategy for the synthesis of pyrrolo[3,4-d][1,2]diazepines has also been reported, which involves the cyclization of pyrrole polycarbonyl compounds using hydrazine .

Molecular Structure Analysis

The molecular structure of diazepine derivatives can be quite diverse. For instance, the synthesis of pyrazolo[3,4-b][1,4]diazepines and pyrazolo[3,4-b]pyrazines has been reported, with the characterization of isomers and tautomers being discussed in terms of proton and carbon-13 NMR . Crystallographic studies have been performed on a tricyclic benzodiazepine derivative to understand its structure better .

Chemical Reactions Analysis

Diazepine derivatives can undergo various chemical reactions. For example, 4-hydrazinyl-1,6-dihydropyrazolo[3,4-e][1,4]diazepines have been synthesized and subjected to hydrolytic recyclization to yield 5-amino-4-(1,2,4-triazin-3-yl)-1H-pyrazoles . This demonstrates the potential for diazepine derivatives to participate in reactions that lead to the formation of other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. The presence of various substituents and functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of fluorinated sulfur ylides in the synthesis of 5-(trifluoromethyl)pyrazolines suggests the incorporation of fluorine atoms can significantly alter the compound's properties . Additionally, the use of protected hydroxyl groups in the synthesis of benzodiazepine derivatives indicates that selective derivatization can be employed to modify the physical and chemical properties of these molecules .

科学研究应用

抗病毒应用:Walker 等人 (1998) 的一项研究探索了吡嗪酸 C-核苷的合成,其中包括 1,4-二氮杂环衍生物。他们发现这些化合物对疱疹病毒表现出抗病毒活性。

化学反应性和电子转移:Kaim (1983) 研究了 1,4-二嗪(如吡嗪及其衍生物)的多功能化学。由于其独特的性质,这些化合物被用于研究有机、无机和生化反应中的电子转移。

新型骨架的合成:Akbarzadeh 等人 (2014) 开发了一种组装 1,4-二氮杂环基骨架的有效方法。这种方法对于以省时省力的方式创建结构复杂的化合物非常重要。

抗菌应用:Khan (2018) 的研究合成了连接到 1,4-二氮杂环的各种磺胺甲恶唑衍生物。这些化合物显示出有希望的抗菌活性。

药物开发中的稳定性优化:Riether 等人 (2011) 的一项研究重点关注 1,4-二氮杂环化合物作为有效的大麻素受体 2 激动剂。他们的目标是提高这些化合物的代谢稳定性,以用于潜在的治疗应用。

挥发性化合物的生物活性:Janssens 等人 (2019) 评估了 2,5-双(1-甲基乙基)-吡嗪的抗菌和毒理作用。该化合物在较低浓度下表现出抗菌活性,且哺乳动物毒性相对较低。

癌症治疗中的 RNA 聚合酶 I 抑制剂:Haddach 等人 (2012) 发现 CX-5461 是一种选择性的 RNA 聚合酶 I 抑制剂,这代表了癌症治疗的重大进展。该化合物基于 1,4-二氮杂环结构。

安全和危害

The safety information for 1-Pyrazin-2-yl-1,4-diazepane indicates that it is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

属性

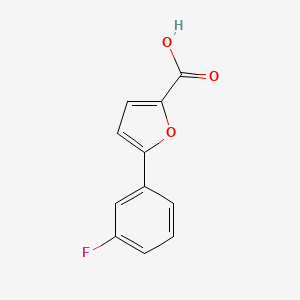

IUPAC Name |

1-pyrazin-2-yl-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-2-10-5-7-13(6-1)9-8-11-3-4-12-9/h3-4,8,10H,1-2,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPUZQXWPDCSAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394238 |

Source

|

| Record name | 1-pyrazin-2-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrazin-2-yl-1,4-diazepane | |

CAS RN |

502133-53-1 |

Source

|

| Record name | 1-pyrazin-2-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)

![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)